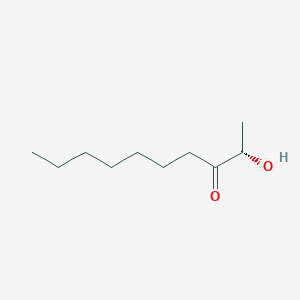

2S-Hydroxydecan-3-one

Description

2S-Hydroxydecan-3-one is a chiral hydroxy ketone characterized by a 10-carbon chain with a hydroxyl group at the second carbon (S-configuration) and a ketone group at the third position.

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(2S)-2-hydroxydecan-3-one |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9,11H,3-8H2,1-2H3/t9-/m0/s1 |

InChI Key |

WDQKPFOXMDAVIN-VIFPVBQESA-N |

Isomeric SMILES |

CCCCCCCC(=O)[C@H](C)O |

Canonical SMILES |

CCCCCCCC(=O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2S-Hydroxydecan-3-one typically involves the reduction of a corresponding ketone or the hydroxylation of a decanone precursor. One common method is the enantioselective reduction of 2-decanone using a chiral catalyst to produce the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of 2S-Hydroxydecan-3-one may involve biocatalytic processes using enzymes that can selectively hydroxylate decanone substrates. These methods are advantageous due to their high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

2S-Hydroxydecan-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form a diol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for substitution reactions.

Major Products

Oxidation: Produces decanoic acid or 2-decanone.

Reduction: Produces 2,3-decanediol.

Substitution: Produces various substituted decanones depending on the nucleophile used.

Scientific Research Applications

2S-Hydroxydecan-3-one has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Functions as a pheromone in certain beetle species, aiding in the study of insect behavior and communication.

Industry: Used in the synthesis of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2S-Hydroxydecan-3-one as a pheromone involves its interaction with specific olfactory receptors in insects. These receptors are part of a signaling pathway that triggers behavioral responses such as attraction or aggregation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While explicit data on 2S-Hydroxydecan-3-one are absent, comparisons can be inferred from analogs in the evidence:

(a) 2S-Amino-1-hydroxyoctadecan-3-one ()

- Structure: An 18-carbon chain with an amino group at C2 (S-configuration), a hydroxyl at C1, and a ketone at C3.

- Key Differences: Chain Length: 18 carbons vs. 10 carbons in 2S-Hydroxydecan-3-one. Functional Groups: Contains an additional amino group at C2, absent in the target compound. Reactivity: The amino group likely enhances polarity and hydrogen-bonding capacity, altering solubility and biological interactions compared to the purely hydroxy-ketone structure of 2S-Hydroxydecan-3-one.

(b) 2-Methyl-1,3-Cyclopentanedione ()

- Structure : A cyclic diketone with a methyl substituent.

- Key Differences :

- Cyclic vs. Linear : Cyclopentanedione’s ring system imposes steric constraints absent in the linear 2S-Hydroxydecan-3-one.

- Ketone Positions : Dual ketones at C1 and C3 vs. a single ketone at C3 in the target compound.

- Applications : Cyclic diketones are often used as intermediates in flavor/fragrance synthesis, whereas linear hydroxy ketones may serve as chiral building blocks.

Data Table: Comparative Properties of Analogous Compounds

Research Findings and Limitations

- Stereochemical Impact: The S-configuration in 2S-Hydroxydecan-3-one (if synthesized) would influence its interaction with enzymes or receptors, akin to chiral analogs like 2S-amino-1-hydroxyoctadecan-3-one.

- Synthetic Challenges : Linear hydroxy ketones often require enantioselective catalysis, contrasting with cyclic diketones, which are more readily synthesized via cyclization.

- Biological Relevance: Amino-hydroxy ketones (e.g., ) may mimic natural lipid signaling molecules, whereas 2S-Hydroxydecan-3-one’s shorter chain could limit membrane permeability.

Critical Notes

Evidence Gaps: No direct data on 2S-Hydroxydecan-3-one exist in the provided materials.

Chain-Length Effects : Longer-chain analogs (e.g., 18-carbon) exhibit distinct physicochemical behaviors compared to shorter derivatives.

Functional Group Trade-offs: The absence of an amino group in 2S-Hydroxydecan-3-one may reduce polarity but increase metabolic stability versus its amino-containing counterpart.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.